molecular formula C5H7NO3S B13536702 (S)-2-Isothiocyanato-3-methoxypropanoic acid

(S)-2-Isothiocyanato-3-methoxypropanoic acid

Cat. No.: B13536702
M. Wt: 161.18 g/mol
InChI Key: DUANGAWTJTZCTP-BYPYZUCNSA-N
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Description

(S)-2-Isothiocyanato-3-methoxypropanoic acid is an organic compound characterized by the presence of an isothiocyanate group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-isothiocyanato-3-methoxypropanoic acid typically involves the reaction of (S)-3-methoxy-2-aminopropanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: (S)-3-methoxy-2-aminopropanoic acid

    Reagent: Thiophosgene (CSCl2)

    Conditions: The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Isothiocyanato-3-methoxypropanoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

(S)-2-Isothiocyanato-3-methoxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

(S)-2-Isothiocyanato-3-methoxypropanoic acid can be compared with other isothiocyanate-containing compounds such as:

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate

Uniqueness:

  • Structural Features: The presence of a methoxy group and a carboxylic acid group in this compound distinguishes it from other isothiocyanates.
  • Reactivity: The compound’s unique structure influences its reactivity and interaction with biological molecules, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

  • Phenyl isothiocyanate: Commonly used in organic synthesis and as a reagent in protein sequencing.
  • Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
  • Benzyl isothiocyanate: Studied for its anti-cancer properties and presence in cruciferous vegetables.

Properties

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

(2S)-2-isothiocyanato-3-methoxypropanoic acid

InChI

InChI=1S/C5H7NO3S/c1-9-2-4(5(7)8)6-3-10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

DUANGAWTJTZCTP-BYPYZUCNSA-N

Isomeric SMILES

COC[C@@H](C(=O)O)N=C=S

Canonical SMILES

COCC(C(=O)O)N=C=S

Origin of Product

United States

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